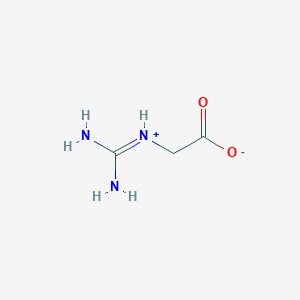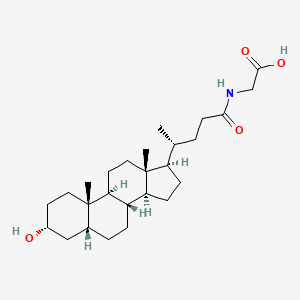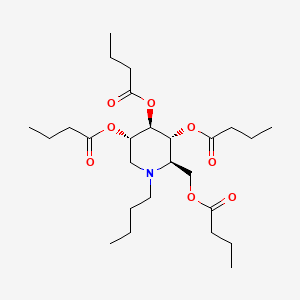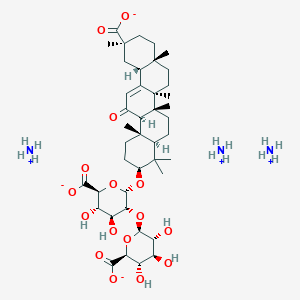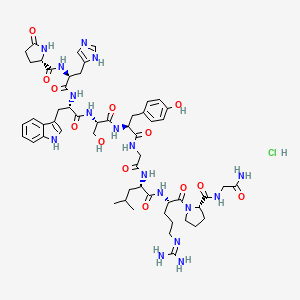
Factrel
Descripción general
Descripción
Factrel is a synthetic form of gonadotropin-releasing hormone (GnRH) used in veterinary medicine . It is primarily used to synchronize estrous cycles for fixed-time artificial insemination (FTAI) in lactating dairy cows . It is also indicated for the treatment of ovarian follicular cysts in cattle .
Synthesis Analysis
Factrel is a synthetic product and its active ingredient is gonadorelin . It is prepared using solid phase peptide synthesis . The product is a sterile solution containing 50 micrograms of synthetic gonadorelin (as hydrochloride) per mL in an aqueous formulation containing 0.6% sodium chloride and 2% benzyl alcohol (as a preservative) .
Molecular Structure Analysis
The molecular weight of gonadorelin, the active ingredient in Factrel, is 1182 with a molecular formula of C55H75N17O13 . The corresponding values for gonadorelin hydrochloride are 1219 (1 HCl) expressed as C55H75N17O13 HCl, or 1255 (2 HCl) expressed as C55H75N17O13 2HCl .
Physical And Chemical Properties Analysis
Factrel is a liquid preparation . It is a sterile solution containing 50 micrograms of synthetic gonadorelin (as hydrochloride) per mL in an aqueous formulation containing 0.6% sodium chloride and 2% benzyl alcohol (as a preservative) .
Aplicaciones Científicas De Investigación
Factrel in Factor Analysis Studies
- Factrel and Kaiser-Hunka-Bianchini Method : Fleming (1992) discusses FACTREL, a program that relates factors from two studies with the same variables using the Kaiser, Hunka, and Bianchini method. This program is useful in meta-analytic studies where only factor loadings are available from the literature, which might be relevant to understanding how Factrel can be analyzed in different research contexts (Fleming, 1992).
General Scientific Research Principles
- Publication Bias and False Facts : Nissen et al. (2016) highlight the challenges in scientific research, including the replication crisis and publication bias, which affect the validity of scientific facts. This paper might offer insights into the challenges of researching and validating the applications of Factrel (Nissen et al., 2016).
- Scientific Fact as a Social and Hermeneutic Structure : Rusta (2015) explores the nature of scientific research and the concept of scientific facts from traditional and postmodern perspectives. This paper provides a framework for understanding how scientific facts, possibly including those related to Factrel, are perceived and constructed in research (Rusta, 2015).
Empirical Research and Methodology
- Simplification in Scientific Work : Star (1983) presents an analysis of simplification processes in scientific work, focusing on how complex sets of problems in research are simplified. This might offer insights into how research on Factrel is conducted and simplified for practical understanding (Star, 1983).
Research on Gonadorelin Products Including Factrel
- Comparison of Gonadorelin Products in Dairy Cows : A study by Souza et al. (2009) compared various gonadorelin products, including Factrel, in lactating dairy cows. This study could provide specific insights into the applications of Factrel in veterinary science (Souza et al., 2009)
Safety And Hazards
Factrel is for use in cattle only . Women of childbearing age and persons with respiratory problems should exercise extreme caution when handling Factrel . In cows, the intramuscular administration of up to 12.5 times the maximum recommended dosage (2,500 mcg/day) of Factrel Injection for 3 days did not affect any physiological or clinical parameter .
Direcciones Futuras
Recent research has explored the impact of a higher dose of Factrel — from 2 mL to 4 mL — given at the third GnRH injection of Double-Ovsynch synchronization programs . The study found that there was a significant boost of first-service conception risk in cows that had given birth more than once when given 4 mL of Factrel on Day 17 versus 2 mL . These findings suggest that adjusting the dosage of Factrel could optimize conception rates and improve breeding efficiency .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13.ClH/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRWQSQENCASAD-HBBGHHHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H76ClN17O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33515-09-2 (Parent) | |
| Record name | Gonadorelin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101027389 | |
| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1218.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gonadorelin HCl | |
CAS RN |
51952-41-1, 51952-40-0 | |
| Record name | Gonadorelin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







